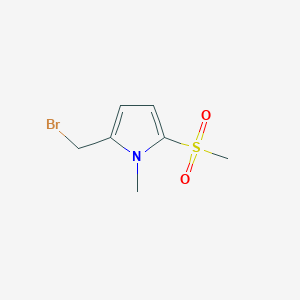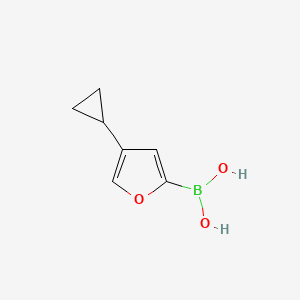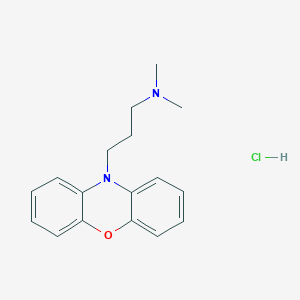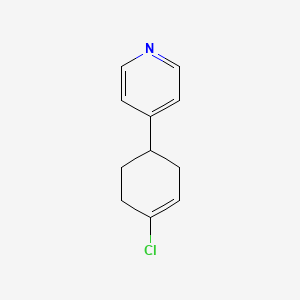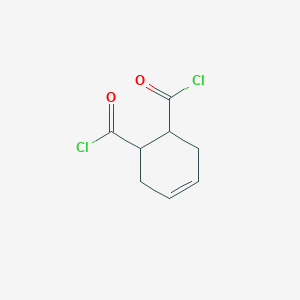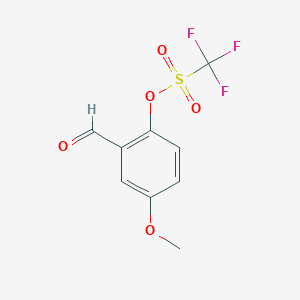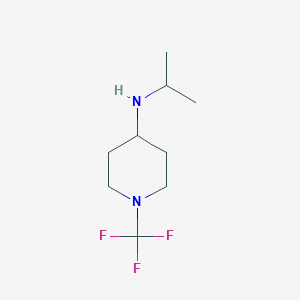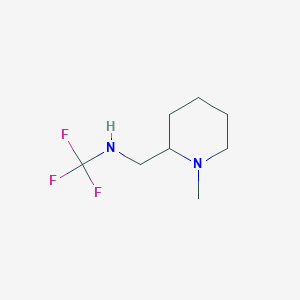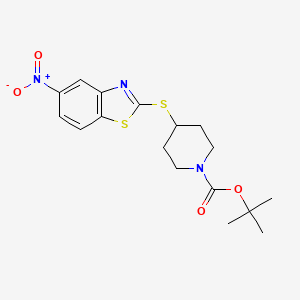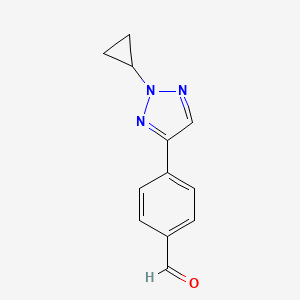
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde: is a chemical compound that features a benzaldehyde moiety substituted with a 2-cyclopropyl-2H-1,2,3-triazol-4-yl group
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde typically involves the following steps:
-
Formation of the 1,2,3-Triazole Ring:
- The 1,2,3-triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
- For example, cyclopropyl azide can be reacted with an alkyne to form the 2-cyclopropyl-2H-1,2,3-triazole ring.
-
Attachment to Benzaldehyde:
- The 2-cyclopropyl-2H-1,2,3-triazole ring can then be attached to a benzaldehyde moiety through a suitable linker or directly via a substitution reaction.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions:
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products:
Oxidation: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzoic acid.
Reduction: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzyl alcohol.
Substitution: Various substituted derivatives of the benzaldehyde moiety.
科学研究应用
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those containing the 1,2,3-triazole ring.
Ligand Design: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metal ions.
Biology and Medicine:
Antimicrobial Agents: Compounds containing the 1,2,3-triazole ring have shown potential as antimicrobial agents.
Anticancer Agents: The compound can be explored for its potential anticancer properties due to the presence of the triazole ring, which is known to interact with biological targets.
Industry:
Materials Science: The compound can be used in the design of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde would depend on its specific application. In general, the 1,2,3-triazole ring can interact with various biological targets, including enzymes and receptors. For example:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with receptors on the cell surface, modulating their activity.
相似化合物的比较
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl) benzaldehyde : This compound contains a similar triazole ring but with different substituents.
- 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide : This compound also features a cyclopropyl-substituted triazole ring but with different functional groups.
Uniqueness:
- Structural Features: The presence of both the cyclopropyl group and the benzaldehyde moiety makes 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde unique compared to other triazole-containing compounds.
- Potential Applications: The combination of these structural features may lead to unique biological and chemical properties, making it a valuable compound for research and development.
属性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
4-(2-cyclopropyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H11N3O/c16-8-9-1-3-10(4-2-9)12-7-13-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2 |
InChI 键 |
QVLOBTBFQPUVSP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2N=CC(=N2)C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)

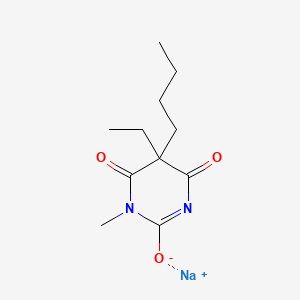
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
